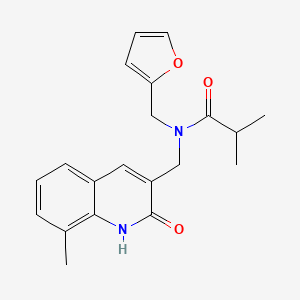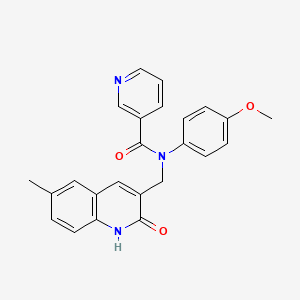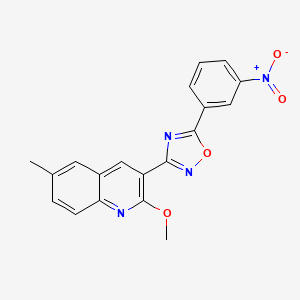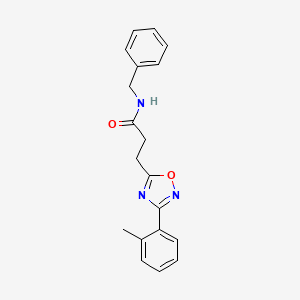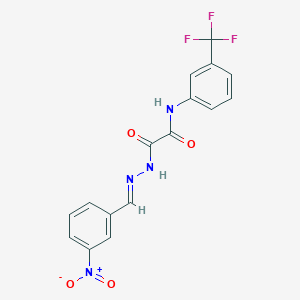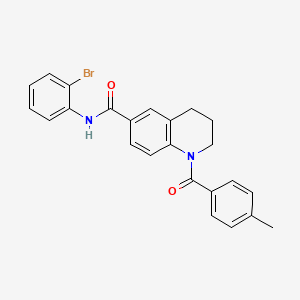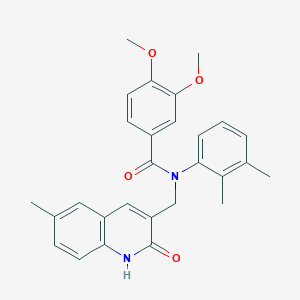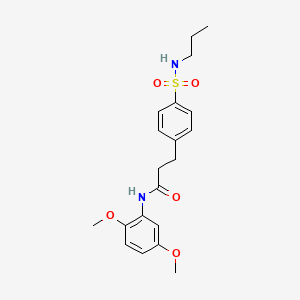
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one, also known as PTQ, is a thiazolidinone derivative which has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Mechanism of Action
The exact mechanism of action of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is still not fully understood. However, it is believed that this compound exerts its biological activity through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. This compound has been shown to inhibit the activation of NF-κB, which is a transcription factor involved in the regulation of genes responsible for inflammation and cancer.
Biochemical and Physiological Effects:
This compound has been reported to exhibit a variety of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2, which is an enzyme involved in the production of prostaglandins that are responsible for inflammation. Moreover, this compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, this compound has been reported to exhibit antibacterial activity against various strains of bacteria.
Advantages and Limitations for Lab Experiments
One of the major advantages of (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of therapeutic agents. Moreover, the synthesis of this compound is relatively simple and can be carried out using readily available starting materials. However, a major limitation of this compound is its poor solubility in water, which can limit its bioavailability and efficacy.
Future Directions
There are several future directions for the research on (E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one. One of the potential areas of research is the development of this compound-based anti-inflammatory agents for the treatment of various inflammatory disorders. Moreover, this compound-based compounds can be developed as potential anti-cancer agents for the treatment of various types of cancer. Additionally, this compound can be further modified to improve its solubility and bioavailability, which can enhance its therapeutic potential.
Synthesis Methods
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one can be synthesized through a multi-step process starting from 2-phenyl-3H-quinoline-4-one and thiourea. The reaction involves the condensation of these two compounds followed by a cyclization reaction to form the thiazolidinone ring. The final product is obtained through the addition of acetyl chloride to the reaction mixture.
Scientific Research Applications
(E)-3-acetyl-2-imino-5-((2-(phenylthio)quinolin-3-yl)methylene)thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6. Moreover, this compound has shown promising anti-cancer activity by inducing apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
properties
IUPAC Name |
(5E)-3-acetyl-2-imino-5-[(2-phenylsulfanylquinolin-3-yl)methylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O2S2/c1-13(25)24-20(26)18(28-21(24)22)12-15-11-14-7-5-6-10-17(14)23-19(15)27-16-8-3-2-4-9-16/h2-12,22H,1H3/b18-12+,22-21? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHVMBOGDOSWEG-NLUKZUHQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(=O)C(=CC2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C(=O)/C(=C\C2=CC3=CC=CC=C3N=C2SC4=CC=CC=C4)/SC1=N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

